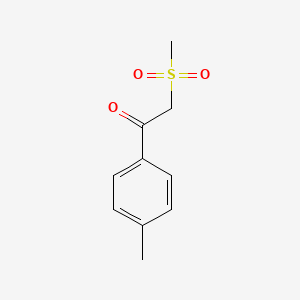
1-(4-methylphenyl)-2-(methylsulfonyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-2-(methylsulfonyl)ethanone, also known as MSM or MDP2P, is a chemical compound that has gained significant attention in the field of scientific research. It is a ketone that is commonly used as an intermediate in the synthesis of various organic compounds. MSM has been widely studied for its potential applications in the pharmaceutical industry, as well as its role in the synthesis of illicit drugs such as MDMA.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone is not fully understood. However, it is believed to work by reducing inflammation and oxidative stress in the body. 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone has been shown to inhibit the production of inflammatory cytokines and reduce the activity of enzymes that contribute to inflammation.
Biochemical and Physiological Effects
1-(4-methylphenyl)-2-(methylsulfonyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. Additionally, 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone has been shown to improve joint mobility and reduce stiffness in individuals with osteoarthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone in lab experiments is its relatively low toxicity. It has been shown to have a low risk of adverse effects, making it a safe compound to work with. Additionally, 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone is readily available and relatively inexpensive, making it a cost-effective option for researchers.
One of the limitations of using 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone in lab experiments is its relatively low potency. It has been shown to have moderate analgesic and anti-inflammatory effects, but it may not be as effective as other compounds in these areas.
Direcciones Futuras
There are several potential future directions for research on 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone. One area of interest is its potential as a treatment for osteoarthritis. Further studies are needed to determine the optimal dosage and duration of treatment for this condition.
Another area of interest is the development of new drugs based on the structure of 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone. Researchers are exploring the potential of 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone derivatives as potential analgesics, anti-inflammatories, and antioxidants.
Conclusion
In conclusion, 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. It has been shown to possess analgesic, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs. Additionally, 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone has been shown to have potential as a treatment for osteoarthritis and other joint-related conditions. Further research is needed to fully understand the potential of this compound and its derivatives.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone involves the reaction of 4-methylacetophenone with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone as a white crystalline solid with a melting point of 98-100°C.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-2-(methylsulfonyl)ethanone has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to possess analgesic, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs. Additionally, 1-(4-methylphenyl)-2-(methylsulfonyl)ethanone has been shown to have potential as a treatment for osteoarthritis and other joint-related conditions.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-methylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-8-3-5-9(6-4-8)10(11)7-14(2,12)13/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQSKFZIZAQXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-(methylsulfonyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

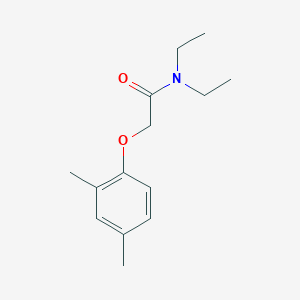
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B5733607.png)
![4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5733619.png)
![7-bromobenzo[de]thiochromen-3-yl acetate](/img/structure/B5733628.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5733634.png)
![N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733640.png)
![3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)
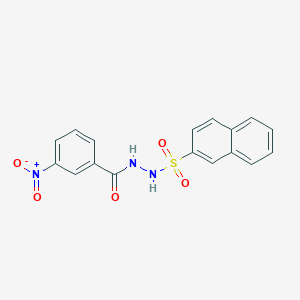
![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B5733651.png)
![ethyl [(6-bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5733667.png)
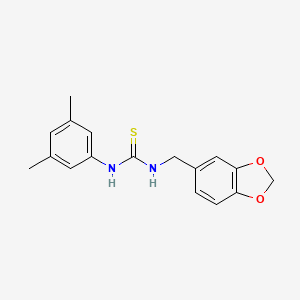
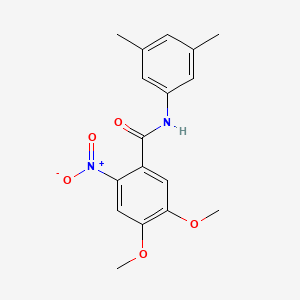
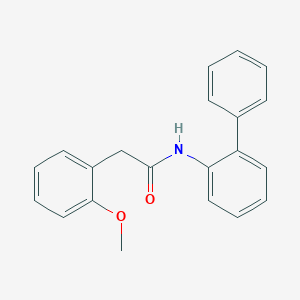
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)